molecular formula C16H17NO B1321821 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline CAS No. 252061-94-2

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B1321821
CAS番号: 252061-94-2
分子量: 239.31 g/mol
InChIキー: PTJGGNFFJMNHPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy. These techniques can provide information about the compound’s functional groups, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include its acidity or basicity, reactivity, and redox potential .

科学的研究の応用

Synthesis of Novel Derivatives

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline serves as a starting material in the synthesis of various novel chemical derivatives. For example, it has been used in the synthesis of isoquino[2,1-a][3,1]benzoxazine derivatives, highlighting its utility in creating new heterocyclic compounds with potential applications in medicinal chemistry (Stanforth, 2000).

Biological Evaluation as PPARγ Agonists

In the field of biological evaluation, derivatives of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, such as KY-021, have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds have shown potent activity in reducing plasma glucose and triglyceride levels, indicating their potential as drugs for diabetes treatment (Azukizawa et al., 2008).

Asymmetric Synthesis Strategies

The compound has been utilized in the asymmetric synthesis of various isoquinolines, demonstrating its versatility in stereoselective organic synthesis. This approach has been applied in the asymmetric synthesis of (R)-reticuline, a key intermediate in the synthesis of morphine alkaloids (Hirsenkorn, 1990).

Anticancer Agent Synthesis

Substituted 1,2,3,4-tetrahydroisoquinolines, including those derived from 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, have been synthesized as potential anticancer agents. These derivatives have shown cytotoxic activities against various cancer cell lines, illustrating the compound's role in developing new cancer treatments (Redda et al., 2010).

Enantioselective Synthesis of Alkaloids

The compound is integral in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This synthesis pathway has led to the production of various alkaloids, showcasing the importance of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline in the field of natural product synthesis and medicinal chemistry (Blank & Opatz, 2011).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include its LD50 (the dose at which it is lethal to 50% of a population), its potential for causing irritation or sensitization, and its long-term effects such as carcinogenicity .

将来の方向性

Future directions could involve further studies on the compound’s properties, potential uses, or mechanisms of action. This could also include the development of new synthesis methods or the exploration of its reactivity .

特性

IUPAC Name

7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGGNFFJMNHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614278
Record name 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline

CAS RN

252061-94-2
Record name 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Benzyloxyisoquinoline (1.5 g, 6.37 mmol) in methanol (100 ml) was hydrogenated at 50 psi on a Parr apparatus using platinum oxide (100 mg) as catalyst. The catalyst was collected by filtration, the filtrate evaporated under reduced pressure to give an oil which crystallised on treatment with hexane/diethyl ether to give the title compound (0.96 g, 64%); δH (CDCl3) 2.72 (2H, t, J 6 Hz, CH2), 3.11 (2H, t, J 6 Hz, CH2), 3.90 (2H, s, CH2), 6.62 (1H, d, J 2.25 Hz, tetrahydroisoquinolinyl H), 6.78 (1H, dd, J 5.75, 2.75 Hz, tetrahydroisoquinolinyl H), 6.99 (1H, d, J 9.25 Hz, tetrahydroisoquinolinyl H), and 7.25-7.43 (5H, m, ArH).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。